molecular formula C18H18FNO2S2 B2399990 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide CAS No. 2034298-45-6

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B2399990
CAS No.: 2034298-45-6
M. Wt: 363.47
InChI Key: GUOQZFZYYZUKCM-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound that features a benzo[b]thiophene moiety, a fluorophenyl group, and a methanesulfonamide functional group

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the propan-2-yl group: This step might involve alkylation reactions using appropriate alkyl halides.

    Attachment of the fluorophenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Formation of the methanesulfonamide group: This step typically involves sulfonylation reactions using methanesulfonyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzo[b]thiophene moiety.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: The fluorophenyl group might participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(benzo[b]thiophen-3-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide
  • N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-chlorophenyl)methanesulfonamide

Uniqueness

The unique combination of the benzo[b]thiophene, fluorophenyl, and methanesulfonamide groups might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2S2/c1-13(10-15-11-23-18-9-5-3-7-16(15)18)20-24(21,22)12-14-6-2-4-8-17(14)19/h2-9,11,13,20H,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOQZFZYYZUKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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